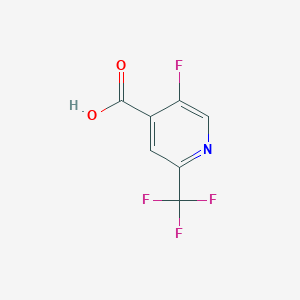![molecular formula C13H13FO B6229091 3-(4-fluorophenyl)spiro[3.3]heptan-1-one CAS No. 2160748-14-9](/img/no-structure.png)
3-(4-fluorophenyl)spiro[3.3]heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one, also known as 4-fluoro-3-phenylspiro[3.3]heptan-1-one, is a synthetic compound used in scientific research. It is a spirocyclic compound with a unique structure and properties that make it useful for a variety of applications. This compound is found in a variety of products and has been used in a variety of research experiments.
科学的研究の応用
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has a variety of scientific research applications. It has been used as a model compound to study the effect of fluorine substitution on the reactivity of spirocyclic compounds. It has also been used as a ligand in studies of metal-organic frameworks and as a probe in fluorescence-based sensing applications. Additionally, it has been used to study the effect of aromatic substitution on the properties of spirocyclic compounds.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one is not well understood. However, it is known that the compound has a unique structure that allows it to interact with other molecules in a variety of ways. It has been suggested that the compound is able to interact with a variety of biological molecules, including proteins and enzymes, and that this interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one are not well understood. However, it has been suggested that the compound has the potential to interact with a variety of biological molecules and enzymes, leading to a variety of effects. For example, it has been suggested that the compound may have the potential to inhibit the activity of certain enzymes, leading to changes in biochemical pathways and physiological processes.
実験室実験の利点と制限
The use of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one in lab experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize, making it a useful model compound for a variety of research experiments. Additionally, the compound has a unique structure that allows it to interact with a variety of biological molecules and enzymes, making it a useful tool for studying biochemical pathways and physiological processes. However, the compound is not well understood, so the effects of its use in lab experiments are not fully known.
将来の方向性
There are a variety of potential future directions for research on 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one. One potential direction is to further study the mechanism of action of the compound and its potential effects on biological molecules and enzymes. Additionally, further research could be done to explore the potential of the compound as a drug or therapeutic agent. Finally, further research could be done to explore the potential of the compound as a probe for fluorescence-based sensing applications.
合成法
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can be synthesized via a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-2-butanol in the presence of a base catalyst such as sodium hydroxide. This reaction yields 3-(4-fluorophenyl)spiro[3.3]heptan-1-one as a white solid. This method is relatively simple and has been used in a variety of research experiments.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves the reaction of a spirocyclic ketone with a fluorobenzene derivative in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Spirocyclic ketone", "4-fluorophenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "The spirocyclic ketone is first treated with a base to generate the enolate ion.", "The resulting enolate is then reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl ketone.", "The aryl ketone is then subjected to a Lewis acid-catalyzed spirocyclization reaction to form the desired spirocyclic ketone product, 3-(4-fluorophenyl)spiro[3.3]heptan-1-one." ] } | |
CAS番号 |
2160748-14-9 |
製品名 |
3-(4-fluorophenyl)spiro[3.3]heptan-1-one |
分子式 |
C13H13FO |
分子量 |
204.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



